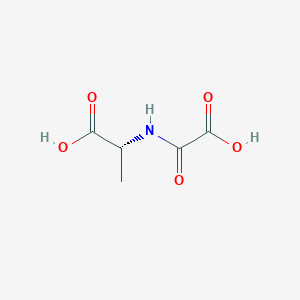
(R)-2-(Carboxyformamido)Propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“®-2-(Carboxyformamido)Propanoic Acid” is a chemical compound with the formula C5H7NO5. It contains a total of 18 atoms; 7 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms .
Synthesis Analysis
The synthesis of carboxylic acids and their derivatives, such as “®-2-(Carboxyformamido)Propanoic Acid”, can be achieved through various methods. One common method is the oxidation of alcohols or aldehydes and the hydrolysis of nitriles and related derivatives . Another approach involves the use of Grignard reagents in retrosynthetic analysis .Molecular Structure Analysis
The molecular structure of a compound like “®-2-(Carboxyformamido)Propanoic Acid” can be analyzed using techniques such as Fourier Transform Infrared (FTIR) spectroscopy. This technique measures the absorption of infrared radiation, enabling the identification of characteristic absorption peaks and unveiling specific functional groups present in the sample .Chemical Reactions Analysis
Carboxylic acids, including “®-2-(Carboxyformamido)Propanoic Acid”, can undergo various reactions. They can react with metals to produce a salt and hydrogen. They can also react with metal hydroxides, carbonates, and hydrogencarbonates, as well as with ammonia and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “®-2-(Carboxyformamido)Propanoic Acid” can be analyzed using various techniques. These properties are influenced by the compound’s chemical structure and can impact its interactions with biological environments .Future Directions
The future directions in the field of carboxylic acids and their derivatives, including “®-2-(Carboxyformamido)Propanoic Acid”, involve the development of new synthesis methods and the exploration of their potential applications. For instance, the catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . Another promising direction is the development of novel therapies targeting the tumor microenvironment .
properties
IUPAC Name |
(2R)-2-(oxaloamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO5/c1-2(4(8)9)6-3(7)5(10)11/h2H,1H3,(H,6,7)(H,8,9)(H,10,11)/t2-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPZMVZGJVYAML-UWTATZPHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Carboxyformamido)Propanoic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

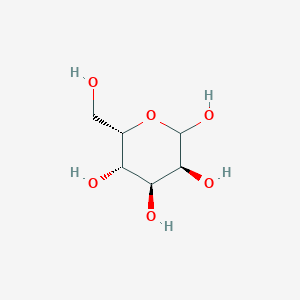
![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)

![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)

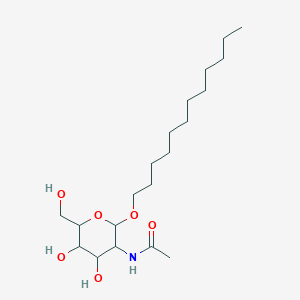
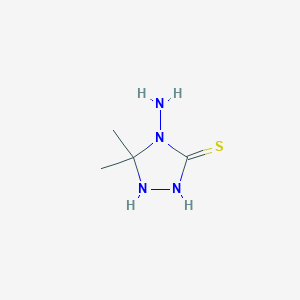

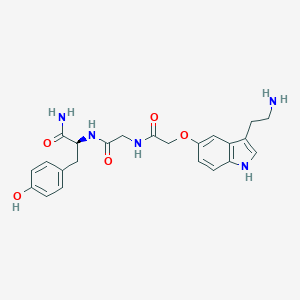
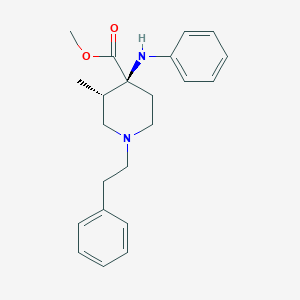
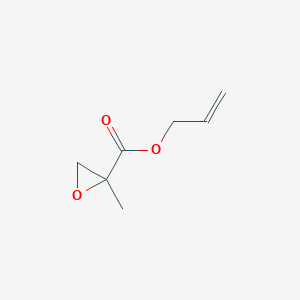
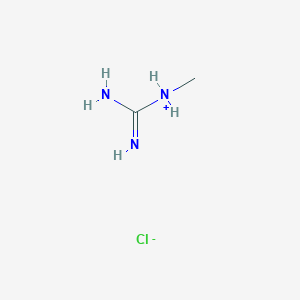
![6-propionylbenzo[d]thiazol-2(3H)-one](/img/structure/B135380.png)